An In-depth Technical Guide to BOC-ALA-PRO-OH: Structure, Properties, and Applications
An In-depth Technical Guide to BOC-ALA-PRO-OH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-alanyl-L-proline, commonly referred to as BOC-ALA-PRO-OH, is a dipeptide derivative crucial in the field of peptide chemistry and drug discovery. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the alanine residue, makes it a valuable building block for solid-phase and solution-phase peptide synthesis.[1] The Boc group provides stability and prevents unwanted reactions at the N-terminus, allowing for controlled, stepwise elongation of peptide chains.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of BOC-ALA-PRO-OH.
Chemical Structure and Identification
BOC-ALA-PRO-OH consists of an L-alanine residue linked to an L-proline residue via a peptide bond. The N-terminus of the alanine is protected by a tert-butoxycarbonyl (Boc) group.
IUPAC Name: (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid[2]
Synonyms: Boc-L-alanyl-L-proline, N-Boc-L-alanyl-L-proline[1]
Molecular Formula: C₁₃H₂₂N₂O₅[1][3]
Molecular Weight: 286.33 g/mol [1]
Physicochemical and Biological Properties
A summary of the key physicochemical properties of BOC-ALA-PRO-OH is provided below.
Table 1: Physicochemical Properties of BOC-ALA-PRO-OH
| Property | Value | Reference |
| Appearance | White to off-white powder | [1] |
| Melting Point | 148 - 155 °C | [1] |
| Optical Rotation | [α]D20 = -73 ± 2° (c=1% in DMF) | [1] |
| Purity (by HPLC) | ≥ 98% | [1] |
| Molecular Weight | 286.33 g/mol | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Biological Applications:
BOC-ALA-PRO-OH is a fundamental component in the synthesis of peptides for various research and therapeutic applications.[1] Its primary roles include:
-
Peptide Synthesis: It serves as a dipeptide building block, streamlining the synthesis of longer, more complex peptides.[1]
-
Drug Development: It is utilized in the creation of novel peptide-based drug candidates, including peptide hormones and antibiotics.[1]
-
Biotechnology: This compound is employed in the production of biologically active peptides for vaccines and other biologics.[1]
Experimental Protocols
Synthesis of BOC-ALA-PRO-OH
A common method for the synthesis of BOC-ALA-PRO-OH involves a two-step process: the coupling of Boc-Ala-OH with a protected proline, followed by the removal of the proline's protecting group.[4]
Step 1: Synthesis of the Intermediate Boc-Ala-Pro-OBzl
-
Activation of Boc-Ala-OH: Dissolve Boc-Ala-OH (1 equivalent) in tetrahydrofuran (THF) and cool to -20°C. Add N-methylmorpholine (1 equivalent) followed by isobutyl chloroformate (1 equivalent). Stir the mixture for 5 minutes to form the mixed anhydride.
-
Coupling Reaction: In a separate flask, dissolve H-Pro-OBzl·HCl (1 equivalent) in cold chloroform. Add N-methylmorpholine (1 equivalent). To this solution, add the previously prepared mixed anhydride solution.
-
Reaction Monitoring and Work-up: Stir the reaction mixture for 1 hour at -20°C. Allow the reaction to proceed for an additional 2 hours at room temperature. After completion, evaporate the solvent. Dissolve the residue in ethyl acetate and wash sequentially with 0.2N hydrochloric acid, 5% aqueous sodium bicarbonate, and saturated aqueous sodium chloride. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to yield the oily product, Boc-Ala-Pro-OBzl.
Step 2: Deprotection to Yield Boc-Ala-Pro-OH
-
Hydrogenation: Dissolve the Boc-Ala-Pro-OBzl intermediate in methanol. Add 10% Palladium on carbon (Pd/C) as a catalyst.
-
Reaction and Isolation: Hydrogenate the mixture for 1 hour. Remove the catalyst by filtration and evaporate the solvent.
-
Crystallization: Crystallize the resulting residue from ethyl acetate to obtain the final product, BOC-ALA-PRO-OH.[4]
Characterization Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
A standard reversed-phase HPLC method can be employed to determine the purity of BOC-ALA-PRO-OH.
-
Column: C18, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A singlet around δ 1.4 ppm corresponding to the 9 protons of the Boc group.
-
Multiplets for the protons of the alanine and proline residues. For the similar compound N-Boc-L-alanine-L-proline-OMe, the following shifts were observed in CDCl₃: a doublet at 1.35 ppm for the alanine CH₃, multiplets between 1.90-2.27 ppm and 3.54-3.71 ppm for the proline CH₂ groups, and multiplets around 4.45-4.51 ppm for the α-protons.[2]
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight. Expected fragmentation patterns for Boc-protected peptides often involve the loss of the Boc group or components thereof (e.g., loss of isobutylene, 56 Da, or the entire Boc group, 100 Da).
Applications and Logical Workflow
The primary utility of BOC-ALA-PRO-OH is as an intermediate in the synthesis of more complex peptides for various applications.
This workflow illustrates how BOC-ALA-PRO-OH is incorporated into a peptide chain, which is then purified and utilized in downstream research and development activities. Its stable, protected nature makes it an ideal starting material for the reliable and efficient synthesis of target peptides.
References
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
